![molecular formula C56H94O35 B1234552 Alprostadil alfadex CAS No. 55648-20-9](/img/structure/B1234552.png)
Alprostadil alfadex
Descripción general
Descripción
Alprostadil alfadex is a medication used for the treatment of erectile dysfunction (ED) . It is a synthetic form of prostaglandin E1 (PGE1) . Unlike other formulations of alprostadil (such as intracavernous injections or urethral sticks), alprostadil alfadex is available in the form of a topical cream . This noninvasive treatment combines alprostadil with a skin enhancer, allowing for local absorption directly at the site of action. Alprostadil alfadex has a favorable pharmacodynamic profile and is poorly absorbed into the systemic circulation, resulting in a reduced risk of adverse effects .
Aplicaciones Científicas De Investigación
Treatment of Erectile Dysfunction
Alprostadil alfadex has been used in clinical trials for the treatment of erectile dysfunction . It has been shown to improve axial penile rigidity, which is a primary efficacy outcome during multi-institutional in-office dose titration testing . The high correlation to subjective patient=investigator assessment adds to the validity of the test .
Relaxation of Sphincter of Oddi
Alprostadil alfadex, a synthetic Prostaglandin E1 analog, has been found to relax the Sphincter of Oddi in humans . This drug may be of clinical application as a SO-relaxing agent .
Pulmonary Clearance
Alprostadil alfadex has been found to affect pulmonary clearance, which varies as a function of cardiac output and pulmonary intrinsic clearance in patients with Acute Respiratory Distress Syndrome (ARDS) or at risk of developing ARDS following trauma or sepsis .
Treatment of Obstructive Thromboangiitis
Alprostadil alfadex has been approved for the treatment of obstructive thromboangiitis . This is a condition that involves inflammation and clotting in the blood vessels of the hands and feet .
Treatment of Ulcers
Alprostadil alfadex is also used in the treatment of ulcers . Ulcers are sores that form on the skin or mucous membranes .
Treatment of Peripheral Vascular Disease
Alprostadil alfadex is used in the treatment of peripheral vascular disease . This is a circulation disorder that affects blood vessels outside of the heart and brain .
Mecanismo De Acción
Target of Action
Alprostadil Alfadex, a synthetic form of prostaglandin E1 (PGE1), primarily targets the Prostaglandin E1 receptor (PTGER1) . PTGER1 is a potent vasodilator produced endogenously .
Mode of Action
Alprostadil Alfadex acts as an agonist to the PTGER1 receptor . It promotes vasodilation and platelet aggregation inhibition . In neonatal patients with ductus arteriosus patency, Alprostadil Alfadex relaxes the ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth .
Biochemical Pathways
The activation of PTGER1 by Alprostadil Alfadex leads to the relaxation of smooth muscle in the corpus cavernosal and vascular and ductus arteriosus (DA) smooth muscle . This results in increased pulmonary or systemic blood flow in infants .
Pharmacokinetics
The pharmacokinetics of Alprostadil Alfadex involves rapid metabolism. Approximately 70% to 80% of the drug is oxidized during a single pass through the lungs . The metabolite (13,14 dihydro-PGE 1) is active and has been identified in neonates . The drug is primarily excreted in urine (90% as metabolites) within 24 hours .
Result of Action
The primary result of Alprostadil Alfadex’s action is the promotion of vasodilation. This leads to increased blood flow in various parts of the body, including the penis and heart. It is used for the treatment of erectile dysfunction and as an adjunct for its diagnosis . It is also used in neonatal patients with congenital heart defects that depend on a patent ductus for survival until corrective or palliative surgery can be performed .
Propiedades
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O30.C20H34O5/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h7-54H,1-6H2;12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b;13-12+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;15-,16+,17+,19+/m10/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRPNNXUPAXZGU-OJQZDGIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H94O35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alprostadil alfadex | |
CAS RN |
55648-20-9 | |
Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-9-oxo-, (11α,13E,15S)-, compd. with α-cyclodextrin (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55648-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tandetoron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055648209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PGE1 alpha-Cyclodextrin complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary mechanism of action of alprostadil alfadex?
A1: Alprostadil alfadex, a synthetic prostaglandin E1 analog, primarily acts as a vasodilator. It exerts its effects by binding to prostaglandin E receptors on smooth muscle cells, leading to relaxation. [, , ] This vasodilatory action is particularly relevant in the context of erectile dysfunction, where it promotes increased blood flow to the corpus cavernosum, facilitating penile erection. [, ]
Q2: Are there any other notable effects of alprostadil alfadex beyond vasodilation?
A2: Yes, beyond its vasodilatory effects, alprostadil alfadex has been shown to inhibit platelet aggregation. [] This property contributes to its potential as an antithrombotic agent, particularly in managing conditions where platelet aggregation plays a significant role.
Q3: What is the molecular formula and weight of alprostadil alfadex?
A3: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of alprostadil alfadex. To obtain this information, it's recommended to consult comprehensive resources like chemical databases or the manufacturer's specifications.
Q4: What are the implications of solution pH on alprostadil alfadex administration?
A4: The pH of alprostadil alfadex infusion solutions is crucial due to its potential to cause phlebitis and venous pain. Solutions with a pH lower than 6 are more likely to cause these adverse effects. Adjusting the pH towards 7.4 using sodium bicarbonate has been explored as a strategy to mitigate these issues. []
Q5: Does the provided research indicate any catalytic properties or applications of alprostadil alfadex?
A5: No, the provided research excerpts primarily focus on the therapeutic applications of alprostadil alfadex, particularly in erectile dysfunction and potential antithrombotic effects. There's no mention of any inherent catalytic properties.
Q6: Is there any information available regarding computational studies or modeling of alprostadil alfadex in the provided research?
A6: No, the provided research excerpts do not contain information about computational chemistry or modeling studies conducted on alprostadil alfadex.
Q7: How do structural modifications of alprostadil alfadex affect its activity or potency?
A7: The provided research excerpts do not delve into specific structural modifications of alprostadil alfadex or their impact on its activity or potency. Such insights typically stem from dedicated SAR studies, which are not elaborated upon in these excerpts.
Q8: Do the research excerpts touch upon SHE regulations related to alprostadil alfadex?
A8: No, the provided research excerpts primarily focus on the clinical and therapeutic aspects of alprostadil alfadex. Information about specific SHE regulations and compliance would need to be obtained from relevant regulatory guidelines and the manufacturer's documentation.
Q9: What is the typical route of administration for alprostadil alfadex?
A10: Alprostadil alfadex is typically administered via intracavernous injection for the treatment of erectile dysfunction. [, , , ] Intravenous administration is also used, particularly in managing pulmonary hypertension, but requires careful monitoring due to potential side effects. [, ]
Q10: What in vivo models have been used to study the efficacy of alprostadil alfadex?
A11: While the excerpts don't explicitly mention specific animal models, they highlight alprostadil alfadex's efficacy in treating erectile dysfunction in humans through clinical trials. [, , , ] These trials often involve evaluating erectile response using various parameters.
Q11: Is there evidence of resistance development to alprostadil alfadex in the provided research?
A11: The research excerpts do not provide information about resistance mechanisms or cross-resistance related to alprostadil alfadex.
Q12: What are some potential adverse effects associated with intravenous alprostadil alfadex administration?
A13: Intravenous administration of alprostadil alfadex has been associated with side effects such as fever and increased C-reactive protein levels in some patients, leading to treatment discontinuation. [] These effects highlight the importance of careful patient monitoring during intravenous therapy.
Q13: Are there ongoing research efforts to develop alternative delivery routes for alprostadil alfadex?
A14: While the provided research excerpts mainly focus on existing delivery methods like intracavernous and intravenous administration, they hint at potential challenges associated with intravenous use. [, ] Exploring alternative delivery routes to enhance patient comfort and minimize side effects would be a logical avenue for future research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.